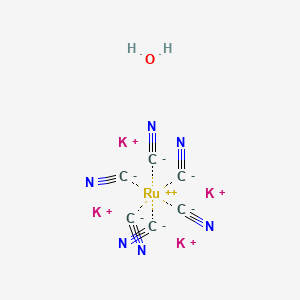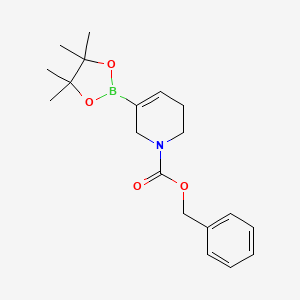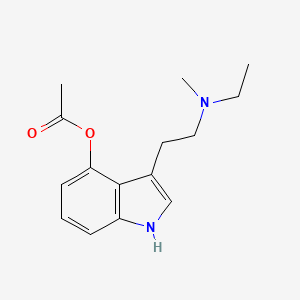
Cloruro de 4-(2-fluorofenoxi)butano-1-sulfonilo
Descripción general
Descripción
4-(2-Fluorophenoxy)butane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H12ClFO3S and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenoxy)butane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Cloruro de 4-(2-fluorofenoxi)butano-1-sulfonilo: es un compuesto valioso en la síntesis orgánica. Su capacidad para introducir grupos sulfonil fluoruro en moléculas es particularmente útil. Los sulfonil fluoruros son conocidos por sus amplias aplicaciones en la síntesis orgánica debido a su reactividad y estabilidad . La fluorosulfonilación directa con radicales fluorosulfonilo, que se pueden generar a partir de compuestos como el This compound, representa un enfoque conciso y eficiente para producir sulfonil fluoruros funcionalizados .
Biología Química
En biología química, los sulfonil fluoruros sirven como herramientas importantes para explorar las funciones e interacciones de las proteínas. El compuesto This compound se puede utilizar para sintetizar sondas fluorescentes que son esenciales para estudiar sistemas biológicos . Estas sondas pueden ayudar a comprender los mecanismos de acción de los compuestos bioactivos y son cruciales en los procesos de descubrimiento de fármacos .
Descubrimiento de Fármacos
El grupo sulfonil fluoruro introducido por el This compound es significativo en el desarrollo de nuevos fármacos. Puede actuar como un bioisóstero para fosfatos o fosfonatos, que se encuentran comúnmente en los fármacos. Esta propiedad se puede explotar para mejorar las propiedades farmacocinéticas de los candidatos a fármacos .
Ciencia de Materiales
Los sulfonil fluoruros, sintetizados utilizando This compound, encuentran aplicaciones en la ciencia de los materiales. Se pueden utilizar para modificar superficies o crear nuevos polímeros con propiedades únicas, como una mayor resistencia a la degradación o una mejor resistencia mecánica .
Síntesis Enantioselectiva
This compound: se puede utilizar en rutas quimioenzimáticas para producir compuestos enantioméricamente puros. Por ejemplo, puede estar involucrado en reacciones de transesterificación enantioselectivas catalizadas por enzimas como la lipasa B de Candida antarctica . Esto es particularmente importante para la síntesis de agroquímicos y farmacéuticos donde la quiralidad es un factor clave.
Imágenes de Fluorescencia
El compuesto se puede utilizar para crear etiquetas fluorescentes para la obtención de imágenes celulares. Estas etiquetas se pueden unir a biomoléculas, lo que permite la visualización de los procesos celulares en tiempo real. Esta aplicación es vital para el diagnóstico médico y la investigación sobre los procesos fundamentales de la vida .
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-4-3-7-15-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLEPVPLMAOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)




![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)


![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)
![D-[2-13C]Galactose](/img/structure/B1443873.png)

![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1443876.png)

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)
